![molecular formula C7H13NO4S B1415451 (2-Methanesulfonylethyl)-carbamic acid allyl ester CAS No. 2168643-65-8](/img/structure/B1415451.png)
(2-Methanesulfonylethyl)-carbamic acid allyl ester
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
The chemical reactivity of methanesulfonic acid derivatives, such as "(2-Methanesulfonylethyl)-carbamic acid allyl ester," has been explored in various synthetic pathways. In the context of esterification, copper methanesulfonate has been used as a catalyst due to its excellent activity and reusability, suggesting potential applications for methanesulfonic acid derivatives in similar catalytic processes (Jiang, 2005). Additionally, methanesulfonic acid itself has been employed in the synthesis of benzoxazoles from carboxylic acids, indicating that its esters could be utilized in comparable synthetic methodologies (Kumar, 2008).
Organometallic Chemistry
In organometallic chemistry, the allylic substitution of stable enolates with various allylic esters and sulfones, including methanesulfonic acid derivatives, has been studied. This research has led to the development of reaction conditions that ensure high yields and, in some cases, considerable control over the regioselectivity of reactions, showcasing the versatility of methanesulfonic acid esters in organic synthesis (Cuvigny & Julia*, 1986).
Microbial Metabolism
Methanesulfonic acid is recognized for its stability and significance in the biogeochemical cycling of sulfur. Certain aerobic bacteria utilize methanesulfonate, a derivative of methanesulfonic acid, as a sulfur source for growth. This highlights the ecological importance of methanesulfonic acid and its derivatives, including potential esters, in microbial metabolism and environmental chemistry (Kelly & Murrell, 1999).
Polymer Science
Methanesulfonic acid esters are also pertinent to the field of polymer science, where they can be used as initiators or modifiers in polymerization processes. For instance, functional esters of trifluoromethanesulfonic acid (triflate esters) have been synthesized for the controlled polymerization of tetrahydrofuran, aiming to produce endgroup-functionalized polytetrahydrofurans. This illustrates the potential of methanesulfonic acid esters in creating polymers with specific functionalities (Dubreuil & Goethals, 1997).
Environmental and Catalytic Studies
The use of methanesulfonic acid and its derivatives in catalytic processes, such as the tetrahydropyranylation of alcohols and phenols under solvent-free conditions, showcases their efficiency and recyclability. Ferrous methanesulfonate, a metal methanesulfonate, has been highlighted for its superior catalytic performance, further emphasizing the environmental and practical benefits of using methanesulfonic acid esters in green chemistry applications (Wang et al., 2011).
properties
IUPAC Name |
prop-2-enyl N-(2-methylsulfonylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-3-5-12-7(9)8-4-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPRFOZSKXDKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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